N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-16-7-6-14-12(16)18-8-11(17)15-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORUWQLSEJSCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a fluorophenyl group, an imidazole moiety, and a sulfanyl acetamide structure, which contribute to its biological properties.
This compound exhibits activity through several mechanisms:
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing inhibitory neurotransmission .
- Antimicrobial Activity : The presence of the imidazole ring is associated with antimicrobial properties, potentially acting against various bacterial strains .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
Study 1: GABA-A Receptor Modulation
A study investigated the effects of a series of imidazole derivatives on GABA-A receptors. Among these, this compound showed promising results as a PAM, enhancing the receptor's response to GABA and indicating potential for treating anxiety disorders .
Study 2: Antimicrobial Effects
In another investigation focused on antimicrobial activity, derivatives similar to this compound were tested against various pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting that the imidazole and fluorophenyl groups contribute to its effectiveness .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of imidazole-containing compounds. For instance:
- Substitution Patterns : Variations in substitution on the imidazole ring can significantly alter pharmacodynamic properties and metabolic stability.
- Enantiomeric Differences : The enantiomers of similar compounds often exhibit distinct biological activities, underscoring the need for precise characterization in drug development .
Scientific Research Applications
Biological Activities
Research indicates that N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide exhibits a range of biological activities, making it a candidate for therapeutic applications. Key findings include:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cell differentiation. The inhibition of HDACs can lead to altered cellular functions, making it a target for cancer therapy.
- Antimicrobial Properties : Studies suggest that compounds containing imidazole rings often exhibit antimicrobial activity. This compound may share this property, warranting further investigation into its use as an antimicrobial agent .
- Anticancer Potential : The structural features of this compound suggest it may have anticancer properties, particularly through the modulation of signaling pathways involved in tumor growth and metastasis .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The mechanism is believed to involve the interaction with specific biological targets, leading to the modulation of cellular pathways associated with disease states.
Case Studies
Several studies have explored the applications of this compound:
Comparative Analysis with Related Compounds
This compound can be compared with other structurally similar compounds to highlight its unique features and potential advantages:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Contains thiazole ring | Moderate HDAC inhibition |
| Compound B | Methylthio substitution | Strong antimicrobial effects |
| Compound C | Bromine substitution | Enhanced anticancer properties |
This comparative analysis underscores the significance of structural variations in influencing biological activity and therapeutic potential.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation under controlled conditions, forming sulfoxides or sulfones. This reactivity is critical for modulating biological activity and metabolic stability.
-
Mechanistic Insight : The oxidation proceeds via radical intermediates, with the electron-rich sulfur atom acting as the nucleophilic site.
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Applications : Sulfone derivatives exhibit enhanced binding affinity in enzyme inhibition studies .
Nucleophilic Substitution
The acetamide’s methylene group adjacent to sulfur participates in nucleophilic substitutions, enabling structural diversification.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiomorpholine | Dioxane, reflux | Thiadiazole hybrid | Not reported | |
| Ethylthiol | Basic conditions (NaH) | Ethylsulfanyl analog | Moderate |
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Key Example : Reaction with thiomorpholine forms hybrid thiadiazole-imidazole structures, which demonstrate antibacterial activity .
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Steric Effects : Bulky nucleophiles require polar aprotic solvents (e.g., DMF) to enhance reactivity.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Conditions | Product | Catalyst | Application | Reference |
|---|---|---|---|---|
| HCl (6M), reflux | 2-[(1-Methylimidazol-2-yl)sulfanyl]acetic acid | – | Precursor for ester derivatives | |
| NaOH (aq.), heat | Sodium salt of acetic acid derivative | – | Improved water solubility |
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Kinetics : Hydrolysis rates are pH-dependent, with faster degradation observed under strongly acidic conditions.
Cyclization Reactions
The compound participates in cyclization to form heterocyclic scaffolds, leveraging its imidazole and sulfur moieties.
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Example : Oxidative cyclization with iron(III) sulfate yields thiadiazole derivatives, which show efficacy against Plasmodium falciparum .
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes halogenation or nitration at specific positions due to the directing effects of the fluorine atom.
| Reagent | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 3-Nitro-4-fluorophenyl derivative | Meta to fluorine | |
| Br₂/FeBr₃ | Room temperature | 3-Bromo-4-fluorophenyl analog | – |
-
Directing Effects : Fluorine’s strong electron-withdrawing nature directs electrophiles to the meta position.
Reduction Reactions
Selective reduction of the acetamide carbonyl group is achievable with strong reducing agents.
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C | 2-[(1-Methylimidazol-2-yl)sulfanyl]ethylamine | Bioactive amine precursor | |
| BH₃·THF | Reflux | Secondary alcohol derivative | – |
-
Selectivity : LiAlH₄ reduces the amide to an amine without affecting the imidazole ring.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the imidazole ring.
| Reaction Type | Catalyst | Product | Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-imidazole hybrids | Kinase inhibition | |
| Buchwald-Hartwig | Pd₂(dba)₃ | N-alkylated derivatives | Enhanced pharmacokinetics |
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Catalytic Systems : Optimized ligand systems (e.g., XPhos) improve yields in cross-coupling reactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and physicochemical properties of the target compound and analogs:
Key Observations :
- Fluorine vs. Chlorine Substitution : Replacement of 4-fluorophenyl (Target) with 4-chlorophenyl () increases electronegativity and may enhance receptor binding affinity in certain targets .
- Aromatic Bulk : The naphthyl group in increases molecular weight and hydrophobicity, likely reducing aqueous solubility .
- Heterocyclic Modifications : Oxadiazole and indole moieties () introduce hydrogen-bonding capabilities, influencing enzyme inhibition profiles .
- Chiral Centers : Sulfoxide-containing analogs () exhibit stereochemical complexity, which can alter metabolic pathways and enantioselective bioactivity .
Crystallographic and Hydrogen-Bonding Profiles
- Target Compound: No crystallographic data is provided in the evidence, but related compounds (e.g., ) show intramolecular N–H⋯N hydrogen bonds forming S(7) ring motifs. These interactions stabilize molecular conformations and influence packing efficiency .
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Exhibits inversion dimers linked by N–H⋯N bonds (R₂²(8) motif) and layered structures via bifurcated hydrogen bonds. Such features correlate with higher melting points and thermal stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?
- Methodological Answer : The synthesis typically involves four steps:
Imidazole ring formation : Cyclize precursors like glyoxal derivatives under acidic/basic conditions .
Fluorophenyl group introduction : Achieved via nucleophilic aromatic substitution (e.g., using 4-fluoroaniline) .
Sulfanyl linkage : React the imidazole intermediate with a thiol-containing compound (e.g., mercaptoacetamide) under basic conditions .
Acetamide coupling : Use coupling agents like EDC/HOBt to link the fluorophenyl group to the sulfanyl-imidazole intermediate .
- Key characterization : Confirm each step using , , and FT-IR spectroscopy. Mass spectrometry (HRMS) validates the final product .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm; imidazole protons at δ 7.0–7.1 ppm). confirms carbonyl (C=O, ~170 ppm) and sulfur-linked carbons .
- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=O stretch at ~1650 cm, C-F stretch at ~1220 cm) .
- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H] at m/z 293.0824 for CHFNOS) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR peaks) be resolved?
- Methodological Answer :
- 2D NMR Techniques : Use and to resolve overlapping signals. For example, distinguish imidazole protons from fluorophenyl protons via .
- X-ray Crystallography : If single crystals are obtained, refine the structure using SHELXL (e.g., resolve positional disorder or confirm bond angles) .
Q. What crystallographic methods are suitable for determining its structure?
- Methodological Answer :
- Data Collection : Use synchrotron radiation or high-resolution X-ray diffractometers (Cu-Kα or Mo-Kα sources).
- Refinement : Employ SHELXL for small-molecule refinement. Address challenges like twinning (use TWIN/BASF commands) or low-resolution data (apply restraints to bond lengths/angles) .
- Validation : Check with PLATON for missed symmetry and CCDC for deposition (e.g., CCDC 1234567) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Structural Modifications :
| Variation Site | Example Modifications | Assay Impact |
|---|---|---|
| Fluorophenyl | Replace F with Cl, CH | Compare IC in kinase assays |
| Sulfanyl group | Oxidize to sulfoxide or sulfone | Test stability/bioactivity |
- In Silico Modeling : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2 or EGFR) .
- In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay on HeLa cells) with controls (e.g., cisplatin) .
Q. What methodologies assess its biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Inhibition :
- Lipoxygenase (LOX) Assay : Monitor absorbance at 234 nm (conjugated diene formation) with IC calculation .
- α-Glucosidase Inhibition : Use p-nitrophenyl-α-D-glucopyranoside substrate; measure release of p-nitrophenol at 405 nm .
- Cell-Based Assays :
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining .
- ROS Detection : Use DCFH-DA probe in fluorescence microscopy .
Q. How to ensure purity and stability during storage?
- Methodological Answer :
- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >98% required for biological assays .
- Stability Testing :
- Thermal Stability : DSC/TGA (decomposition temperature ~220°C) .
- Photostability : Expose to UV light (365 nm) for 48 hours; monitor degradation via HPLC .
Q. How to address sulfanyl group oxidation during synthesis or storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
